

Application Notes: Kovács Assay for Indole Detection in Bacterial Cultures

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Compound of Interest

Compound Name: Indole

Cat. No.: B1671886

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Introduction

The **indole** test is a crucial biochemical assay used in microbiology to determine the ability of a bacterium to produce **indole** from the amino acid tryptophan.[1][2] This capability is dependent on the presence of a group of intracellular enzymes collectively known as tryptophanase.[1][2][3] The production of **indole** is a key characteristic used in the identification and differentiation of various bacterial species, particularly within the Enterobacteriaceae family.[2][3] For instance, it is instrumental in distinguishing **indole**-positive *Escherichia coli* from **indole**-negative members like *Klebsiella* and *Enterobacter*. [2][4] The Kovács assay, developed by Nicholas Kovács in 1928, is a rapid and straightforward method for detecting **indole** in bacterial cultures.[5]

Principle of the Assay

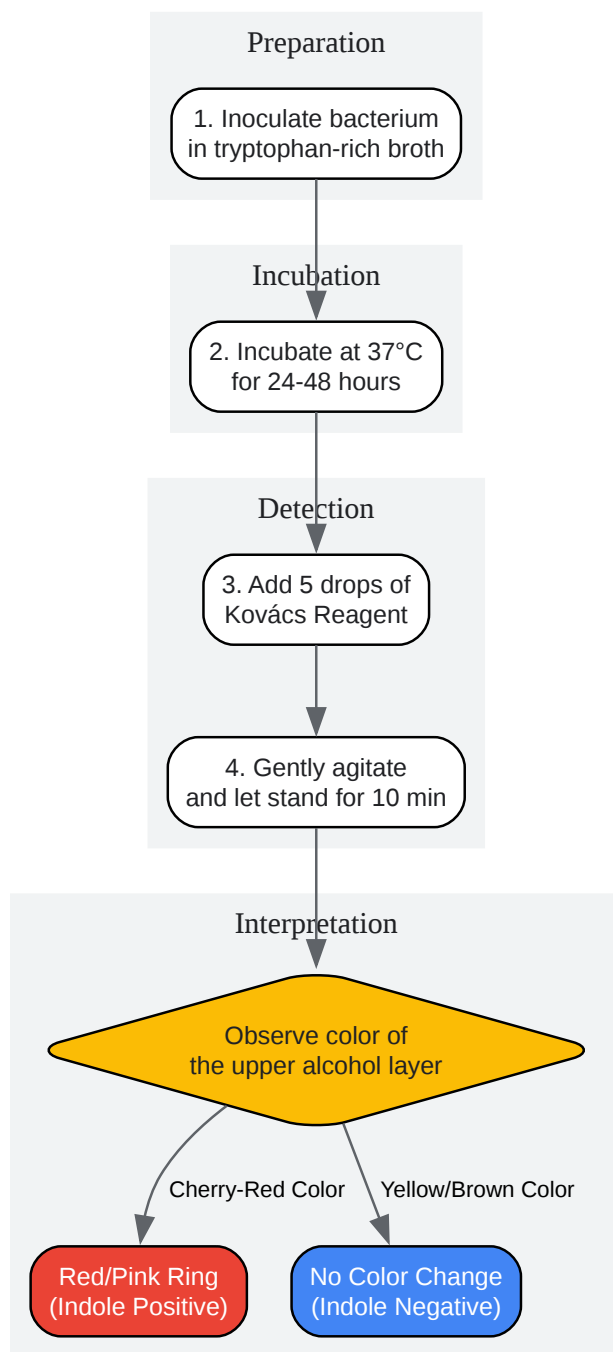
The core principle of the Kovács assay lies in the enzymatic degradation of tryptophan. Bacteria possessing the tryptophanase enzyme system can hydrolyze and deaminate tryptophan into **indole**, pyruvic acid, and ammonia.[1][3][6] The Kovács reagent, which contains p-dimethylaminobenzaldehyde (DMAB) dissolved in amyl alcohol and concentrated hydrochloric acid, is then added to the bacterial culture.[5][7][8] In an acidic environment, the DMAB reacts specifically with the **indole** to form a red-violet quinoidal compound, often described as a "cherry-red" color.[1][3][9] The amyl alcohol, being immiscible with the aqueous broth, extracts and concentrates this red complex, forming a distinct ring at the surface of the medium, which indicates a positive result.[3][9]

Biochemical Pathway of Indole Production

Certain bacteria utilize the enzyme tryptophanase, with pyridoxal phosphate as a coenzyme, to catabolize the amino acid L-tryptophan.^{[1][3]} The enzyme cleaves the side chain of tryptophan, yielding **indole**, pyruvic acid, and ammonia as the final products.^{[1][3][6]}



Biochemical Conversion of Tryptophan to Indole



Kovács Assay Experimental Workflow

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